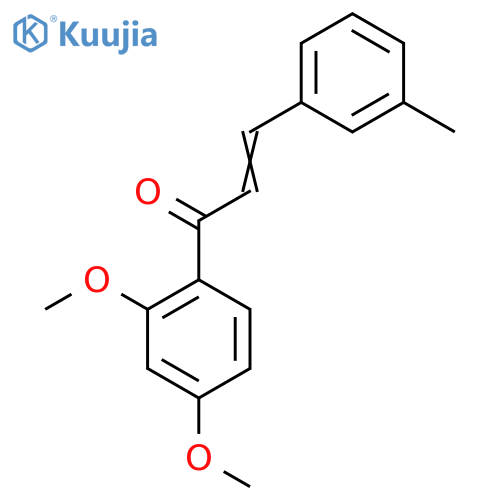Cas no 903309-41-1 ((2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one)

903309-41-1 structure
商品名:(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
CAS番号:903309-41-1
MF:C18H18O3
メガワット:282.333725452423
CID:4719281
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
-
- インチ: 1S/C18H18O3/c1-13-5-4-6-14(11-13)7-10-17(19)16-9-8-15(20-2)12-18(16)21-3/h4-12H,1-3H3
- InChIKey: PEWJYAVCWGKKPN-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C(C=CC1=CC=CC(C)=C1)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 364
- トポロジー分子極性表面積: 35.5
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ25272-50g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 50g |
$2855.00 | 2024-05-20 | |
| A2B Chem LLC | AJ25272-1g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 1g |
$628.00 | 2024-05-20 | |
| A2B Chem LLC | AJ25272-100g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 100g |
$4037.00 | 2024-05-20 | |
| abcr | AB421581-5g |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one; . |
903309-41-1 | 5g |
€658.70 | 2024-08-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194050-2g |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 98% | 2g |
¥4498.00 | 2024-04-26 | |
| A2B Chem LLC | AJ25272-2g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 2g |
$830.00 | 2024-05-20 | |
| A2B Chem LLC | AJ25272-10g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 10g |
$1337.00 | 2024-05-20 | |
| A2B Chem LLC | AJ25272-25g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 25g |
$1944.00 | 2024-05-20 | |
| A2B Chem LLC | AJ25272-5g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 5g |
$1134.00 | 2024-05-20 | |
| abcr | AB421581-10g |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one; . |
903309-41-1 | 10g |
€786.50 | 2024-08-03 |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
903309-41-1 ((2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one) 関連製品
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:903309-41-1)(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

清らかである:99%/99%
はかる:2g/10g
価格 ($):783/1368